molecular formula C6H6N2O4 B3237201 2-Methoxy-5-nitropyridin-3-ol CAS No. 138256-03-8

2-Methoxy-5-nitropyridin-3-ol

Cat. No.: B3237201
CAS No.: 138256-03-8
M. Wt: 170.12 g/mol
InChI Key: CMFWGQYOUJDMFR-UHFFFAOYSA-N
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Description

Contextualization within Modern Pyridine (B92270) Chemistry Research

Substituted pyridine scaffolds are fundamental building blocks in synthetic organic chemistry, prized for their presence in a vast array of biologically active compounds and functional materials. nih.govresearchgate.netresearchgate.netscispace.com The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a common motif in natural products like alkaloids, vitamins, and coenzymes. nih.govdovepress.com Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials science applications. numberanalytics.comacs.org The versatility of the pyridine skeleton allows for the creation of large libraries of compounds with diverse functional groups, making it a "privileged scaffold" in drug discovery. researchgate.netnih.gov This is due to its favorable properties, including water solubility and the ability to form hydrogen bonds, which can significantly impact the pharmacological profiles of molecules. nih.govdovepress.com The development of new methods for synthesizing and functionalizing pyridine derivatives remains an active and crucial area of research. numberanalytics.comresearchgate.net

The presence of both nitro and methoxy (B1213986) groups on the pyridine ring of 2-Methoxy-5-nitropyridin-3-ol is particularly noteworthy. Nitropyridines are valuable precursors in the synthesis of a wide range of heterocyclic systems. nih.gov The electron-withdrawing nature of the nitro group facilitates nucleophilic substitution reactions and can be transformed into other nitrogen-containing functionalities, opening avenues for the construction of complex molecular architectures. nih.govntnu.no Although historically considered an under-explored class of compounds, recent advancements have highlighted the synthetic potential of nitropyridines. nih.govntnu.no

Methoxypyridine motifs also play a crucial role in heterocyclic synthesis. The methoxy group can act as an electron-donating group, influencing the reactivity of the pyridine ring. iust.ac.ir Furthermore, the methoxy group can be a site for chemical modification, such as demethylation to reveal a hydroxyl group, which can be a key step in the synthesis of biologically active compounds. thieme-connect.com The strategic placement of a methoxy group can also impact the solubility and pharmacokinetic properties of a molecule. nih.gov

Overview of Strategic Research Directions for this compound

Despite its potential, the full reactivity profile and synthetic utility of this compound remain largely unexplored. The interplay of the electron-donating methoxy and hydroxyl groups with the electron-withdrawing nitro group on the pyridine core presents a unique chemical environment. This substitution pattern suggests a rich and complex reactivity towards various reagents, offering opportunities for the development of novel synthetic methodologies. For instance, the nitro group can be reduced to an amino group, while the methoxy group can undergo ether cleavage. ambeed.com The hydroxyl group provides a handle for further functionalization through reactions like etherification or esterification. The pyridine ring itself can participate in various cross-coupling reactions. ambeed.com

The structure of this compound makes it a foundational molecule for advanced chemical transformations. Its functional groups can be selectively manipulated to build more complex and diverse molecular scaffolds. For example, the nitro group is a precursor for the synthesis of various nitrogen-containing heterocycles. nih.gov The ability to selectively functionalize the different positions of the pyridine ring is a key challenge and a significant area of research in modern organic chemistry. acs.org The unique combination of functional groups in this compound provides a platform to investigate and develop new regioselective and chemoselective reactions.

Historical Development and Evolution of Research on Related Pyridinol Systems

The study of pyridinol and pyridone systems, the broader class to which this compound belongs, has a long history. The tautomeric equilibrium between pyridinols and pyridinones is a fundamental concept in heterocyclic chemistry, with the pyridinone form often being favored. nih.gov Research into pyridinol-containing compounds has been driven by their diverse biological activities and their role as ligands in coordination chemistry. rsc.org Historically, the synthesis of substituted pyridines often involved harsh reaction conditions. acs.org However, modern synthetic methods have enabled more facile and selective access to a wide range of pyridine derivatives. acs.orgresearchgate.net The development of new synthetic routes to pyridinol and pyridone derivatives continues to be an active area of research, fueled by the demand for novel compounds with specific properties for applications in medicine and materials science. nih.gov

Retrosynthetic Analysis and Strategic Disconnections for the Pyridinol Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comadvancechemjournal.com For the this compound scaffold, this analysis suggests several strategic disconnections.

One retrosynthetic strategy involves forming the pyridine ring itself. This requires disconnecting the heterocyclic ring to reveal acyclic or simpler cyclic precursors.

Hantzsch Pyridine Synthesis: A classical method that could be adapted involves the condensation of an α,β-unsaturated compound, an active methylene compound, and a nitrogen source (like ammonia) to form a dihydropyridine (B1217469), which is then oxidized. advancechemjournal.com

Diels-Alder Reactions: Aza-Diels-Alder reactions, using a diene and an imine (dienophile), can form a six-membered heterocyclic ring, providing a pathway to the pyridine scaffold. nih.gov

Three-Component Ring Transformation: Another approach involves the reaction of a dinitropyridone with a ketone and a nitrogen source, such as ammonium (B1175870) acetate (B1210297). This method serves as a "scrap and build" strategy to form highly functionalized nitropyridines. nih.gov

These ring-forming strategies are powerful for creating diverse pyridine derivatives, though they may require careful selection of precursors to achieve the specific substitution pattern of this compound. nih.gov

A more common and often more practical approach is to start with a pre-formed pyridine ring and introduce the required functional groups—methoxy, nitro, and hydroxyl—in a stepwise manner. The order of these introductions is critical to the success of the synthesis, as the existing substituents influence the reactivity and regioselectivity of subsequent reactions.

A plausible sequence could involve:

Starting with a simple, commercially available pyridinol.

Introducing the nitro group via electrophilic nitration.

Introducing the methoxy group via nucleophilic aromatic substitution, often by first halogenating the ring and then displacing the halide with methoxide (B1231860).

A patent for the preparation of a related compound, 2-methoxy-5-aminopyridine, illustrates this strategy by starting with 2-aminopyridine, followed by nitration, hydrolysis to introduce the hydroxyl group, chlorination, and finally methoxylation. google.com This highlights the versatility of sequential functionalization in building complex pyridine derivatives.

Classical and Established Synthesis Routes

Established laboratory methods provide concrete pathways to substituted pyridinols, including precursors to the target molecule. These routes often rely on well-understood reactions such as nitration and nucleophilic aromatic substitution.

The introduction of a nitro group onto a pyridine ring is a key step. Pyridine itself is electron-deficient and reacts slowly in electrophilic aromatic substitution. However, the presence of electron-donating groups like hydroxyl and methoxy can facilitate this reaction, directing the incoming nitro group.

Direct nitration of pyridine is difficult due to the low electron density of the ring and the formation of a salt with the acid catalyst. kochi-tech.ac.jp However, activating groups on the ring can make nitration feasible. For instance, the synthesis of 3-Methoxy-5-Nitro-2-Pyridone, a tautomer of the target compound, is achieved by first methylating 2,3-dihydroxypyridine (B124209) and then performing nitration using a cold mixture of concentrated nitric and sulfuric acids. prepchem.com

The regioselectivity of nitration is governed by the directing effects of the existing substituents. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. In the pyridine ring, substitution generally occurs at the 3- and 5-positions. researchgate.netsemanticscholar.org

Table 1: Nitration of a Pyridinol Precursor

Starting Material Reagents Product Yield

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing nucleophiles like methoxide and hydroxide (B78521) onto an aromatic ring. youtube.com This reaction is particularly effective on electron-deficient rings, such as a pyridine ring bearing a strong electron-withdrawing group like a nitro group. epa.govnih.govlibretexts.org A good leaving group, typically a halide, is required at the position of substitution. science.gov

The synthesis of 2-methoxy-5-nitropyridine (B154726) from 2-chloro-5-nitropyridine (B43025) is a classic example of this pathway. The electron-withdrawing nitro group at the 5-position activates the 2-position for nucleophilic attack by a methoxide source.

Table 2: Synthesis via Nucleophilic Aromatic Substitution

Starting Material Reagents Product Yield
2-chloro-5-nitropyridine Sodium hydride, methanol in THF 2-methoxy-5-nitropyridine Not specified prepchem.com

This SNAr strategy is crucial for introducing the methoxy group at the C2 position, especially when a suitable halogenated and nitrated pyridinol precursor is available.

This approach focuses on modifying an existing pyridinol that already contains one or more of the desired functional groups. This can be a highly efficient strategy as it builds upon a readily available scaffold.

An example is the synthesis of 3-Methoxy-5-Nitro-2-Pyridone from 2,3-dihydroxypyridine. prepchem.com In this multi-step, one-pot process, the pyridinediol is first functionalized with a methoxy group before the nitro group is introduced.

Synthesis Steps:

Methylation: 2,3-dihydroxypyridine is treated with dimethylsulfate in the presence of sodium hydroxide to form the 3-methoxy intermediate.

Nitration: The resulting syrup is dissolved in concentrated sulfuric acid and nitrated with a mixture of nitric and sulfuric acids to yield the final product.

This derivatization approach demonstrates how a pre-functionalized pyridinol can be sequentially modified to achieve the desired substitution pattern.

Synthetic Methodologies for this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-5(9)2-4(3-7-6)8(10)11/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFWGQYOUJDMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90768844
Record name 2-Methoxy-5-nitropyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138256-03-8
Record name 2-Methoxy-5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90768844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 2 Methoxy 5 Nitropyridin 3 Ol

Reactions Involving the Pyridine (B92270) Core

The electronic nature of the pyridine ring, further modified by its substituents, dictates its behavior in aromatic substitution and coupling reactions.

Nucleophilic Aromatic Substitutions at Various Positions

The pyridine ring is inherently electron-deficient, a characteristic that is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. This electronic arrangement makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr).

Key points regarding the SNAr reactivity of this compound include:

Activation by the Nitro Group : The nitro group at the C5 position activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, and C6).

Potential Leaving Groups : In 2-methoxy-5-nitropyridin-3-ol, the methoxy (B1213986) group at the C2 position is a potential leaving group. Nucleophilic attack at C2 would be stabilized by the delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group.

Influence of Other Substituents : The hydroxyl group at C3 is an electron-donating group, which could slightly diminish the electrophilicity of the adjacent C2 and C4 positions. However, the overwhelming activating effect of the nitro group is expected to dominate.

While specific studies on this compound are not prevalent, the reactivity can be inferred from related compounds. For instance, in nitropyridines, even a non-activated nitro group can sometimes be displaced by strong nucleophiles. nih.gov Thus, under forcing conditions, nucleophilic attack could potentially occur at C5 with the displacement of the nitro group. The most probable SNAr reaction, however, involves the displacement of the methoxy group at the C2 position.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
Position of AttackLeaving GroupActivating/Deactivating FactorsPlausibility
C2Methoxy (-OCH₃)Activated by para-nitro group and pyridine nitrogenHigh
C4Hydride (-H)Activated by ortho-nitro group and pyridine nitrogenLow (requires oxidative conditions)
C6Hydride (-H)Activated by ortho-nitro groupLow (requires oxidative conditions)
C5Nitro (-NO₂)Requires strong nucleophile and harsh conditionsPossible under forcing conditions

Electrophilic Reactions and Activation/Deactivation Effects of Substituents

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. This deactivation is severely compounded by the presence of the powerful electron-withdrawing nitro group.

The substituents on this compound present competing effects:

Deactivating Groups : The pyridine nitrogen and the C5-nitro group strongly deactivate the entire ring.

Activating Groups : The C3-hydroxyl and C2-methoxy groups are both activating, ortho-, para-directing groups.

The net effect is a highly deactivated ring, making electrophilic substitution challenging. If a reaction were to occur under very harsh conditions, the directing influence of the activating hydroxyl and methoxy groups would favor substitution at the C4 and C6 positions. However, the deactivating effects are likely to be prohibitive, and such reactions are not commonly reported for pyridines with this substitution pattern.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) with Pyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation but typically require an aryl halide or triflate as a coupling partner. To make this compound amenable to these reactions, it would first need to be functionalized.

Potential strategies include:

Conversion of the Hydroxyl Group : The hydroxyl group at C3 could be converted into a triflate (-OTf), a very effective leaving group in cross-coupling reactions. This would allow for coupling at the C3 position.

Halogenation of the Ring : Direct halogenation of the pyridine ring could introduce a bromine or iodine atom, likely at the C4 or C6 positions, which are activated by the hydroxyl and methoxy groups. This newly installed halide could then participate in Suzuki, Heck, or Stille coupling.

The synthesis of related boronic acid esters, such as 2-methoxy-3-nitropyridin-5-ylboronic acid pinacol (B44631) ester, demonstrates the utility of functionalized nitropyridines as substrates in Suzuki couplings. This suggests that if this compound were appropriately converted to a halide, triflate, or boronic ester, it could serve as a valuable building block in cross-coupling chemistry.

Functional Group Interconversions of Methoxy, Nitro, and Hydroxyl Moieties

The individual functional groups on the pyridine ring can undergo a variety of chemical transformations, providing pathways to a diverse range of derivatives.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most important and widely used transformations for nitroaromatic compounds. masterorganicchemistry.com This reaction converts the strongly deactivating nitro group into a strongly activating amino group, fundamentally altering the electronic properties and reactivity of the pyridine ring.

Common methods for the reduction of aromatic nitro groups are readily applicable to this compound:

Catalytic Hydrogenation : This is a highly efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and provides high yields of the corresponding amine, 5-amino-2-methoxypyridin-3-ol.

Metal/Acid Reduction : A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com

Transfer Hydrogenation : Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), offering a milder alternative to using hydrogen gas.

Chemoselective Reduction : Reagents such as tin(II) chloride (SnCl₂) can offer chemoselectivity, reducing the nitro group while leaving other potentially reducible functional groups intact. commonorganicchemistry.com

The resulting 5-aminopyridine derivative is a versatile intermediate, with the amino group enabling further reactions such as diazotization, acylation, and alkylation.

Table 2: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsProductNotes
H₂, Pd/CH₂ gas, Methanol/Ethanol solvent5-Amino-2-methoxypyridin-3-olHighly efficient, common lab/industrial method. commonorganicchemistry.com
Fe, HCl/CH₃COOHAqueous acid, heat5-Amino-2-methoxypyridin-3-olClassic, cost-effective method. masterorganicchemistry.com
SnCl₂, HClConcentrated HCl, Ethanol5-Amino-2-methoxypyridin-3-olMild conditions, good for sensitive substrates. commonorganicchemistry.com
NaBH₄, NiCl₂Methanol solvent5-Amino-2-methoxypyridin-3-olEffective metal borohydride (B1222165) system.

Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group and is a key site for functionalization. innospk.com Its acidity allows for deprotonation with a suitable base, forming a pyridinoxide anion that can act as a potent nucleophile.

Etherification : The hydroxyl group can be readily converted into an ether. In a Williamson-type ether synthesis, the compound is first treated with a base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, which is then reacted with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. This reaction provides a route to modify the steric and electronic properties at the C3 position. organic-chemistry.org

Esterification : Esterification can be achieved by reacting the hydroxyl group with an acylating agent. chemicalbook.com Common methods include reaction with:

Acyl Halides : In the presence of a base like pyridine or triethylamine, acyl chlorides or bromides react readily to form esters.

Acid Anhydrides : Reaction with an acid anhydride, often with a catalytic amount of acid or base, also yields the corresponding ester.

Carboxylic Acids : Direct esterification with a carboxylic acid can be accomplished under acidic conditions (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

These transformations of the hydroxyl group are fundamental for creating libraries of derivatives with potentially new biological or material properties.

Transformations Involving the Methoxy Group (e.g., Demethylation, Substitution)

There is no specific information available in the reviewed scientific literature detailing the demethylation or substitution reactions of the methoxy group in this compound. General methods for the demethylation of aromatic methyl ethers are well-established, often employing reagents like boron tribromide, hydrobromic acid, or certain thiolates. However, the application of these methods to this compound and the resulting products have not been documented. Similarly, no nucleophilic substitution reactions specifically targeting the methoxy group of this compound have been reported.

Role as a Ligand or Precursor in Organometallic Chemistry (if applicable to non-biological contexts)

A review of the literature indicates no documented instances of this compound being used as a ligand or a precursor for the synthesis of organometallic complexes in non-biological contexts. The coordination chemistry of this specific pyridinol derivative remains an uninvestigated area.

Stereochemical Aspects of Reactivity (if relevant to specific transformations)

Due to the lack of reported specific transformations for this compound, there is no information regarding the stereochemical aspects of its reactivity.

Computational and Theoretical Investigations of 2 Methoxy 5 Nitropyridin 3 Ol

Theoretical Insights into Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), serve as powerful tools for understanding reaction mechanisms at a molecular level. Such studies provide indispensable information, complementary to experimental data, about the intimate details of chemical processes, including the analysis of short-lived intermediates that may be undetectable experimentally.

For a given reaction involving 2-Methoxy-5-nitropyridin-3-ol, computational methods can be used to map out the potential energy surface, locating the structures of reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate, and its analysis is fundamental to understanding the reaction's feasibility and kinetics.

The activation energy (the energy barrier that must be overcome for a reaction to occur) is calculated as the difference in energy between the transition state and the reactants. For example, in studies of related nitropyridine derivatives undergoing nucleophilic aromatic substitution (SNAr), DFT calculations have been employed to model reaction pathways, identify transition states, and determine activation energies. In these analogous systems, electron-withdrawing groups like the nitro group were found to stabilize the transition state, thereby lowering the activation energy barrier for nucleophilic attack. A similar approach could be applied to this compound to predict its reactivity in various chemical transformations.

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational solvent models are used to simulate these effects. These models range from implicit models, where the solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model - PCM), to explicit models, where individual solvent molecules are included in the calculation.

For instance, studies on the reactivity of nitro-containing heterocyclic compounds have shown that polar solvents can significantly influence reaction pathways and the stability of charged intermediates or transition states. Applying these models to this compound would allow for the prediction of how its reactivity changes in different solvent environments, providing insights that are crucial for optimizing synthetic procedures. Computational studies on similar molecules have shown that solvation can destabilize certain conformers while increasing the population of others, thereby altering the conformational landscape in solution compared to the gas phase.

Prediction and Simulation of Spectroscopic Properties

Computational chemistry is widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculations confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and aids in the assignment of experimental vibrational bands. For related nitropyridine derivatives, DFT has been successfully used to assign observed FT-IR and FT-Raman peaks to specific vibrational modes, such as the stretching and bending of nitro (NO2) and methoxy (B1213986) (O-CH3) groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment.

For aromatic compounds with methoxy groups, DFT calculations have been used to analyze how the orientation of the methoxy group relative to the aromatic ring affects its ¹³C NMR chemical shift. This type of analysis for this compound would involve optimizing its geometry and then calculating the nuclear shielding tensors for each atom to predict the full ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and simulating their electronic spectra, such as UV-Vis absorption. The calculation provides information about the energies of electronic transitions (which correspond to absorption wavelengths) and their intensities (oscillator strengths).

By applying TD-DFT to this compound, one could predict its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and assigning them to specific electronic transitions, such as n→π* or π→π*. Such calculations would provide insight into the molecule's electronic structure and how it interacts with light.

Non-Linear Optical (NLO) Property Predictions

Theoretical and computational chemistry offers powerful tools for predicting the Non-Linear Optical (NLO) properties of novel organic molecules, providing insights into their potential for applications in optoelectronics and photonics. For this compound, computational studies, although not extensively reported in publicly available literature, would typically employ quantum chemical calculations to elucidate its electronic and optical characteristics. These investigations are crucial for understanding how the molecular structure gives rise to desirable NLO effects.

The methodologies for these predictions often involve Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). A common approach is the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. tandfonline.comresearchgate.net Such studies on similar pyridine (B92270) derivatives have demonstrated the utility of these methods in predicting NLO behavior. tandfonline.comresearchgate.netresearchgate.net

The presence of both an electron-donating group (the methoxy group, -OCH3) and an electron-withdrawing group (the nitro group, -NO2) on the pyridinol ring of this compound suggests a potential for significant NLO properties. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a key factor for a high hyperpolarizability value.

Detailed computational findings would typically be presented in data tables to allow for clear comparison and analysis. Below is a representative table illustrating the kind of data that would be generated from such a computational study.

ParameterSymbolCalculated ValueUnit
Dipole Momentμ5.8Debye
Mean Polarizability⟨α⟩15.2 x 10⁻²⁴esu
Anisotropy of PolarizabilityΔα8.7 x 10⁻²⁴esu
First-Order Hyperpolarizabilityβ35.4 x 10⁻³⁰esu

Further analysis in such a study would involve the examination of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and its electronic excitation properties, which are closely linked to its NLO response. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxy 5 Nitropyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled technique for determining the structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Detailed Structural Elucidation using 1D and 2D NMR (e.g., COSY, HMQC, HMBC)

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 2-Methoxy-5-nitropyridin-3-ol is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number and types of protons present in the molecule. For this compound, distinct signals would be expected for the two aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro, methoxy, and hydroxyl substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Signals for the five carbons of the pyridine ring and the one carbon of the methoxy group would be anticipated. The chemical shifts of the ring carbons are particularly informative about the electron-withdrawing and electron-donating effects of the substituents.

2D NMR Spectroscopy: To unambiguously assign these signals and establish the connectivity of the molecule, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, a cross-peak between the two aromatic protons would confirm their neighboring positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton signal to its attached carbon atom.

A hypothetical table of expected NMR data is presented below.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
H-4ValueC-4C-2, C-5, C-6
H-6ValueC-6C-2, C-4, C-5
OCH₃ValueOCH₃C-2
OHValue-C-3, C-4
C-2-Value-
C-3-Value-
C-4-Value-
C-5-Value-
C-6-Value-

Note: Actual chemical shift values would be determined from experimental data.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies can provide insights into conformational processes that occur on the NMR timescale. For this compound, hindered rotation around the C-O bond of the methoxy group or the C-N bond of the nitro group could potentially be observed at low temperatures. By acquiring NMR spectra at various temperatures, the rates of these conformational exchanges can be determined, providing valuable information about the energy barriers to rotation and the conformational flexibility of the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₆H₆N₂O₄), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Expected HRMS Data:

Molecular Formula: C₆H₆N₂O₄

Calculated Monoisotopic Mass: 170.0328 u

Expected Ion (e.g., [M+H]⁺): 171.0406 u

Fragmentation Pathway Analysis and Isotopic Labeling Studies

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of how the molecule breaks apart (fragments) in the mass spectrometer. By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which can help to confirm the structure of the parent molecule.

For this compound, characteristic fragmentation patterns would be expected, such as the loss of the nitro group (NO₂), the methoxy group (OCH₃), or carbon monoxide (CO).

Hypothetical Fragmentation Pathway:

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
171.0406 141.0295 NO
171.0406 125.0301 NO₂

Isotopic labeling studies, where an atom in the molecule is replaced with a heavier isotope (e.g., ¹³C or ¹⁸O), can be used to further elucidate fragmentation pathways. By observing the mass shifts in the fragment ions, the location of the labeled atom in each fragment can be determined, providing definitive evidence for the proposed fragmentation mechanism.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

An X-ray crystallographic analysis of this compound would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state.

Details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

The hydroxyl group and the nitrogen atom of the pyridine ring, as well as the oxygen atoms of the nitro group, could all participate in hydrogen bonding, leading to the formation of a well-ordered crystal lattice.

Hypothetical Crystallographic Data Table:

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z Value
Density (calculated) (g/cm³) Value

Note: These parameters would be determined from the single-crystal X-ray diffraction experiment.

Crystal Structure Determination and Bond Length/Angle Analysis

No crystallographic data for this compound was found. This information is essential for determining the precise three-dimensional arrangement of atoms, as well as the specific bond lengths and angles within the molecule.

Analysis of Intermolecular Hydrogen Bonding and Packing Motifs

Without crystal structure data, a definitive analysis of the hydrogen bonding network and crystal packing motifs is not possible.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Interaction Analysis

Detailed Vibrational Mode Assignments

Specific FT-IR and Raman spectra with detailed vibrational mode assignments for this compound are not available in the provided search results.

Hydrogen Bonding Network Characterization

Spectroscopic characterization of the hydrogen bonding network is contingent on obtaining and interpreting the vibrational spectra of the compound.

Advanced Spectroscopic Probes for Molecular Interactions and Dynamics (e.g., Ultrafast Spectroscopy)

No studies employing advanced techniques like ultrafast spectroscopy to investigate the molecular interactions and dynamics of this compound were identified.

Derivatives and Analogues of 2 Methoxy 5 Nitropyridin 3 Ol in Academic Research

Synthesis and Characterization of Structurally Related Pyridine (B92270) Scaffolds

The synthesis of highly substituted pyridine scaffolds is a significant area of chemical research, driven by their presence in numerous biologically active compounds. chemrxiv.orgnih.gov Various methodologies have been developed to introduce a wide array of functional groups onto the pyridine ring, enabling the creation of a diverse range of derivatives. nih.gov

The synthesis of isomers of 2-Methoxy-5-nitropyridin-3-ol allows for a systematic investigation of how substituent placement affects the molecule's properties. Direct nitration of pyridine is often difficult due to the deactivation of the ring by the nitrogen atom, which can be protonated under acidic conditions. wikipedia.orgresearchgate.net This necessitates the use of specific synthetic strategies to obtain desired isomers. For instance, 3-nitropyridine can be synthesized from 2,6-dibromopyridine through nitration followed by debromination. wikipedia.org

The synthesis of methoxy-nitropyridine isomers often starts from commercially available materials. For example, the preparation of 2-methoxy-5-aminopyridine, an intermediate for various applications, can be achieved from 2-aminopyridine. The process involves nitration to yield 2-amino-5-nitropyridine, followed by a series of reactions including hydrolysis, chlorination, methoxylation, and reduction. google.com

Below is a table of some isomeric and related methoxy-nitropyridine compounds:

Compound NameCAS NumberMolecular FormulaKey Structural Features
2-Methoxy-5-nitropyridine (B154726)5446-92-4C₆H₆N₂O₃Methoxy (B1213986) group at C2, Nitro group at C5. sigmaaldrich.com
2-Methoxy-3-nitropyridine20265-35-4C₆H₆N₂O₃Methoxy group at C2, Nitro group at C3. bldpharm.com
3-Methoxy-5-nitropyridin-2-ol75710-99-5C₆H₆N₂O₄Methoxy group at C3, Nitro group at C5, Hydroxyl group at C2. chemicalbook.com
2-Amino-5-nitropyridine4214-76-0C₅H₅N₃O₂Amino group at C2, Nitro group at C5. Precursor for methoxy derivatives. google.com
2-Hydroxy-5-nitropyridine5418-51-9C₅H₄N₂O₃Hydroxyl group at C2, Nitro group at C5. Intermediate in synthesis. google.com

This table is interactive. Click on the headers to sort.

The generation of analogues with varied substitution patterns is crucial for exploring chemical space and developing structure-activity relationships. nih.gov Synthetic strategies are often designed to be flexible, allowing for the introduction of diverse functional groups. nih.gov For example, multicomponent reactions (MCRs) are a powerful tool for rapidly producing polysubstituted pyridines. researchgate.net One such MCR involves the reaction of aldehydes, β-keto esters, anilines, and malononitrile to afford a range of highly substituted pyridine derivatives. researchgate.net

Research has also focused on the synthesis of thieno[2,3-b]pyridine derivatives, which are structurally related fused-ring analogues. General procedures for these syntheses have been established, allowing for the creation of libraries of compounds with different substituents on the aryl rings. mdpi.com These methods often involve multi-step sequences starting from functionalized enamines and thioacetamides. mdpi.com

Structure-Reactivity Relationships in Derivatives (focused on chemical transformations, not biological activity)

The reactivity of the pyridine ring is significantly influenced by its substituents. The nitrogen atom's inherent electron-withdrawing nature makes the carbon framework of pyridine electron-deficient compared to benzene. imperial.ac.uk This fundamental property governs its reaction pathways with both electrophiles and nucleophiles. wikipedia.orgimperial.ac.uk

The electronic properties of substituents play a critical role in the reactivity of pyridine derivatives. Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect. youtube.com For example, the nitration of pyridine itself requires harsh conditions (300°C), but the presence of even weakly donating methyl groups can lower the required temperature significantly. youtube.com In the context of this compound, the methoxy and hydroxyl groups are electron-donating through resonance, while the nitro group is a strong electron-withdrawing group.

Steric effects also play a crucial role. In vicarious nucleophilic substitution (VNS) reactions on nitropyridines, the size of the incoming nucleophile and the substituents adjacent to the reaction site can determine the feasibility of the reaction. For instance, the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone fails to produce the alkylated product due to steric hindrance between the isopropyl group and the nitro group in the transition state. acs.org This highlights how steric demands can halt a reaction pathway, even when it is electronically favored. acs.org

The interplay of electronic and steric effects has been studied in various pyridine systems. For example, in the deoxidative substitution of pyridine N-oxides, both steric and electronic factors of substituents influence the reaction's outcome. acs.org Similarly, in iron-pyridinophane complexes, substitution at the 4-position of the pyridine ring provides a handle to regulate the electronic properties of the metal center and its catalytic activity, demonstrating a clear structure-reactivity relationship. nih.gov

Predicting the chemical behavior of molecules is a major goal of chemical research. nih.gov For aromatic systems like pyridine, relationships between structural characteristics and reactivity can be established. One approach involves correlating experimental data, such as the shifts in O-H stretching frequencies (Δν(OH)) upon hydrogen bonding, with kinetic constants for reactions. nih.gov This method has been used to quantify the nucleophilic reactivities of aromatic molecules in reactions like electrophilic nitration. nih.gov

Theoretical calculations and computational modeling are also employed to predict reactivity. Molecular electrostatic potential maps can indicate regions of a molecule that are electron-rich or electron-poor, thereby predicting sites susceptible to electrophilic or nucleophilic attack. Such models help in understanding the mechanisms of electrophilic aromatic substitution reactions by analyzing the interaction between the electrophile and the π-electrons of the aromatic system. nih.gov

Combinatorial Chemistry Approaches for Library Generation (for exploring chemical space)

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large numbers of diverse compounds, known as libraries. acs.orgwikipedia.orgnih.gov This approach has been widely applied to the pyridine scaffold to explore its vast chemical space for applications in drug discovery and materials science. acs.org

The basic principle is to systematically combine a set of building blocks in all possible combinations to generate a large library of related molecules. nih.gov This can be done using either solid-phase or solution-phase synthesis techniques. The Kröhnke pyridine synthesis, for example, is well-suited for combinatorial applications and can be used to create libraries with three points of structural diversity. acs.org A split-mix (or split-and-pool) synthesis strategy is often employed in solid-phase synthesis to generate one-bead-one-compound (OBOC) libraries, which can contain thousands to millions of unique compounds. wikipedia.orgnih.gov

Several synthetic methods have been adapted for the high-throughput generation of pyridine libraries. nih.gov This includes the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles to generate fused pyridine-4-carboxylic acids. acs.org The resulting library members can then undergo further standard combinatorial transformations, such as amide coupling and esterification, to increase molecular diversity. acs.org The goal of these approaches is the efficient and automated production of novel compounds for screening and the identification of molecules with desired properties. nih.gov

Bioisosteric Replacements of Methoxy, Nitro, and Hydroxyl Groups and Their Chemical Consequences

The practice of bioisosteric replacement is a nuanced art, balancing the preservation of essential binding interactions with the strategic alteration of molecular properties. For this compound, the interplay of the electron-donating methoxy and hydroxyl groups with the electron-withdrawing nitro group on the pyridine ring creates a unique electronic and steric environment. The following subsections explore the implications of modifying each of these functional groups.

The methoxy group (-OCH₃) at the 2-position of the pyridine ring is a significant contributor to the molecule's electronic properties and metabolic stability. While it can participate in hydrogen bonding as an acceptor, it is also susceptible to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance.

Common Bioisosteres for the Methoxy Group:

Amino (-NH₂) and Alkylamino (-NHR, -NR₂) Groups: The amino group is a classical bioisostere of the hydroxyl group, and by extension, the methoxy group, due to its similar size and hydrogen bonding capabilities. Replacing the methoxy group with an amino or alkylamino group can introduce a hydrogen bond donor, potentially leading to new or enhanced interactions with biological targets. This substitution can also significantly alter the basicity of the pyridine nitrogen. However, amino groups can be sites of metabolic N-oxidation or conjugation.

Fluorinated Alkoxy Groups (-OCHF₂, -OCF₃): Introducing fluorine atoms to the methyl group of the methoxy moiety can block metabolic O-demethylation, thereby increasing the compound's half-life. The high electronegativity of fluorine also lowers the pKa of the pyridine ring, making it less basic. This can impact receptor binding and solubility.

Small Alkyl Groups (-CH₃): Replacing the methoxy group with a methyl group removes the oxygen atom, which eliminates the potential for hydrogen bonding at that position and reduces polarity. This modification can increase lipophilicity, potentially improving membrane permeability. However, alkyl groups can be sites of oxidative metabolism.

Thioether (-SCH₃): The thioether group is larger than the methoxy group and has different electronic properties. It is less polar and can be metabolized through oxidation to the corresponding sulfoxide and sulfone, which can have different biological activities and physicochemical properties.

Chemical Consequences of Methoxy Group Replacement:

The replacement of the methoxy group can have a cascade of effects on the molecule's properties. For instance, substituting it with an amino group can increase the compound's polarity and potential for hydrogen bonding, which may enhance binding to a target protein but could also decrease cell membrane permeability. Conversely, replacement with a trifluoromethoxy group can increase metabolic stability and lipophilicity, but the strong electron-withdrawing nature of this group can significantly alter the electronic distribution within the pyridine ring, affecting its interactions.

Table 1: Illustrative Physicochemical Consequences of Methoxy Group Bioisosteric Replacement on a Pyridine Scaffold

Original GroupBioisostereExpected Change in Lipophilicity (LogP)Expected Change in Metabolic StabilityExpected Change in Hydrogen Bonding Potential
-OCH₃-NHCH₃DecreaseVariableAdds H-bond donor
-OCH₃-OCF₃IncreaseIncreaseDecreased H-bond acceptor strength
-OCH₃-CH₃IncreaseVariable (site of oxidation)Removes H-bond acceptor
-OCH₃-SCH₃IncreaseProne to oxidationWeaker H-bond acceptor

Bioisosteric Replacements for the 5-Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the electronic character of the pyridine ring, making it more susceptible to nucleophilic attack. A significant concern with aromatic nitro groups in medicinal chemistry is their potential for metabolic reduction to form reactive nitroso and hydroxylamine intermediates, which can be toxic.

Common Bioisosteres for the Nitro Group:

Cyano (-CN): The cyano group is a common non-classical bioisostere for the nitro group. It is also a strong electron-withdrawing group and is linear, which can be a significant steric change from the trigonal planar nitro group. The cyano group is generally more metabolically stable than the nitro group.

Trifluoromethyl (-CF₃): The trifluoromethyl group is another strong electron-withdrawing group that is often used to replace a nitro group. It is metabolically very stable and highly lipophilic. Its steric bulk is greater than that of a nitro group.

Sulfonamide (-SO₂NH₂) and N-substituted Sulfonamides (-SO₂NHR): The sulfonamide group can mimic the electronic and hydrogen bonding properties of the nitro group. It is a strong electron-withdrawing group and can act as a hydrogen bond donor. Its larger size can be a factor in receptor binding.

Halogens (e.g., -Cl, -Br): While not perfect electronic mimics, halogens are electron-withdrawing and can be used to replace a nitro group to reduce toxicity. Their size and lipophilicity vary down the group.

Chemical Consequences of Nitro Group Replacement:

Replacing the nitro group with a bioisostere like a cyano or trifluoromethyl group can maintain the electron-deficient nature of the pyridine ring while significantly improving the metabolic stability and reducing the potential for toxicity. nih.gov The choice of bioisostere will have a profound impact on the molecule's size, shape, and lipophilicity, which in turn will affect its absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing a nitro group with a trifluoromethyl group can substantially increase lipophilicity, which might enhance membrane permeability but could also lead to increased binding to plasma proteins. nih.gov

Table 2: Illustrative Physicochemical Consequences of Nitro Group Bioisosteric Replacement on a Pyridine Scaffold

Original GroupBioisostereExpected Change in Lipophilicity (LogP)Expected Change in Metabolic StabilityExpected Change in Electron Withdrawing Strength
-NO₂-CNSimilar/Slight IncreaseIncreaseSimilar
-NO₂-CF₃Significant IncreaseSignificant IncreaseSimilar
-NO₂-SO₂NH₂DecreaseIncreaseSimilar
-NO₂-ClIncreaseIncreaseWeaker

Bioisosteric Replacements for the 3-Hydroxyl Group

The hydroxyl group (-OH) at the 3-position is a versatile functional group that can act as both a hydrogen bond donor and acceptor. It also introduces a degree of acidity to the molecule. However, phenolic hydroxyl groups are often targets for phase II metabolic conjugation reactions, such as glucuronidation and sulfation, which can lead to rapid excretion.

Common Bioisosteres for the Hydroxyl Group:

Amino (-NH₂) and N-substituted Amino Groups: As a classical bioisostere, the amino group can also act as a hydrogen bond donor and acceptor. Its basicity is a key difference from the acidic hydroxyl group, which can dramatically alter ionization at physiological pH and subsequent interactions with biological targets.

Thiol (-SH): The thiol group is larger and less polar than the hydroxyl group. It is a weaker hydrogen bond donor and is more acidic. Thiols are susceptible to oxidation.

Difluoromethyl (-CF₂H): This group has been explored as a non-classical bioisostere for the hydroxyl group. It can act as a hydrogen bond donor and is more metabolically stable. nih.gov

Hydroxymethyl (-CH₂OH): Replacing the hydroxyl group with a hydroxymethyl group moves the hydroxyl functionality away from the ring by one carbon. This can alter the hydrogen bonding geometry and can sometimes reduce the rate of metabolic conjugation.

Chemical Consequences of Hydroxyl Group Replacement:

Replacing the phenolic hydroxyl group can have a significant impact on the compound's acidity, hydrogen bonding capacity, and metabolic fate. For instance, substituting the hydroxyl group with an amino group changes the local charge from potentially negative (phenolate) to potentially positive (ammonium), which will fundamentally alter electrostatic interactions with a target protein. Using a difluoromethyl group as a replacement can maintain hydrogen bond donor capability while improving metabolic stability, a desirable outcome in drug design. guidechem.com

Table 3: Illustrative Physicochemical Consequences of Hydroxyl Group Bioisosteric Replacement on a Pyridinol Scaffold

Original GroupBioisostereExpected Change in Acidity/BasicityExpected Change in Metabolic StabilityExpected Change in Hydrogen Bonding Potential
-OH-NH₂Becomes basicVariable (site of oxidation/conjugation)Retains H-bond donor/acceptor
-OH-SHMore acidicProne to oxidationWeaker H-bond donor
-OH-CF₂HNon-ionizableIncreaseRetains H-bond donor
-OH-CH₂OHLess acidicMay reduce conjugationAlters H-bond geometry

Emerging Research Areas and Future Directions for 2 Methoxy 5 Nitropyridin 3 Ol

Potential in Advanced Synthetic Methodologies

The structure of 2-Methoxy-5-nitropyridin-3-ol, featuring multiple reactive sites, makes it a candidate for inclusion in sophisticated synthetic strategies.

Integration into Automated Synthesis Platforms

Automated synthesis platforms have revolutionized chemical and pharmaceutical research by enabling the rapid and efficient production of a diverse range of molecules. These systems perform chemical reactions, purifications, and analyses with minimal human intervention.

Currently, there is no specific documented research detailing the integration of this compound into such automated platforms. However, its nature as a functionalized heterocyclic building block makes it theoretically suitable for use in automated processes aimed at creating libraries of complex molecules for drug discovery or material science screening. Future research could focus on developing protocols to utilize this and similar pyridinol derivatives in automated workflows, potentially accelerating the discovery of new bioactive compounds or materials.

Role in Asymmetric Catalysis or Chiral Auxiliary Development

Asymmetric catalysis is a critical field focused on synthesizing specific enantiomers of chiral molecules. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

The potential for this compound to serve as a chiral auxiliary or a ligand in asymmetric catalysis is an area that remains unexplored. For it to be relevant in this context, a chiral version of the molecule would need to be synthesized and resolved into its separate enantiomers. Research in this direction would involve investigating whether the stereogenic center, once created, could effectively influence the stereochemical course of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. To date, no studies have been published that explore this potential role.

Applications in Material Science or Supramolecular Chemistry

The electronic properties imparted by the nitro and methoxy (B1213986) groups on the pyridine (B92270) ring suggest that this compound could be a precursor for novel organic materials.

Precursor for Advanced Organic Materials (e.g., non-linear optics, optoelectronics)

Organic materials with non-linear optical (NLO) properties are of significant interest for applications in telecommunications, optical computing, and photonics. tcichemicals.com These properties often arise from molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system, which is a feature of the nitropyridine scaffold.

While derivatives of nitropyridine have been investigated for their NLO properties, specific research into this compound as a precursor for NLO materials or for optoelectronic applications has not been reported in the available literature. Future studies could involve synthesizing polymers or crystalline materials derived from this compound and characterizing their optical and electronic properties to assess their suitability for these advanced applications.

Self-Assembly and Ordered Structures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The ability of molecules to self-assemble into well-ordered structures is fundamental to creating new functional materials. The hydroxyl, nitro, and pyridine nitrogen atoms in this compound offer potential sites for hydrogen bonding and other non-covalent interactions.

There is currently no published research on the self-assembly or supramolecular chemistry of this compound. This represents a clear opportunity for future investigation. Research in this area would focus on understanding how the molecule interacts with itself and other molecules to form ordered structures like liquid crystals, gels, or co-crystals, which could have applications in sensing, separations, or drug delivery.

Sustainability Aspects in its Research and Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The pursuit of sustainability in chemical manufacturing is of paramount importance for environmental protection and economic viability.

Specific green chemistry methodologies or sustainability assessments for the production of this compound are not yet detailed in the scientific literature. However, general strategies for making the synthesis of related pyridine compounds more environmentally friendly have been explored. For instance, a patent for preparing the related intermediate 2-methoxy-5-aminopyridine describes a process with advantages such as mild reaction conditions and the reduction of "three wastes" (waste gas, wastewater, and industrial residue), highlighting a move toward greener production in this chemical space. google.com Future research on this compound would benefit from the early adoption of green chemistry principles, such as using renewable solvents, catalytic reagents, and energy-efficient reaction conditions, and conducting a life-cycle analysis to understand its environmental impact.

Table of Mentioned Compounds

Atom Economy and Waste Reduction in Synthetic Routes

The principles of green chemistry, particularly atom economy, are paramount in the development of modern synthetic methodologies. For a molecule like this compound, future research will undoubtedly focus on designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

A hypothetical "traditional" synthesis of a related isomer, 3-Methoxy-5-nitro-2-pyridone, involves the reaction of 2,3-dihydroxypyridine (B124209) with dimethyl sulfate (B86663) followed by nitration. This multi-step process can be inefficient and generate significant waste. Future research into the synthesis of this compound could explore one-pot, multi-component reactions that construct the pyridine ring in a single, highly efficient step. nih.govnih.gov Such an approach would inherently possess a higher atom economy.

Below is a comparative table illustrating the potential improvement in atom economy for a hypothetical synthesis of this compound.

Synthetic Route Key Reagents Byproducts Theoretical Atom Economy (%)
Hypothetical Traditional Route Pyridine-2,3-diol, Dimethyl sulfate, Nitric Acid, Sulfuric AcidMethyl hydrogensulfate, Water, Sulfuric acidLow (estimated < 50%)
Hypothetical Green Route (MCR) A suitable 1,3-dicarbonyl compound, an enamine, and a nitrating agentWaterHigh (estimated > 80%)

This table is interactive. Users can sort the columns to compare the different synthetic approaches.

Use of Renewable Resources and Green Solvents

The shift away from petrochemical feedstocks towards renewable resources is a cornerstone of sustainable chemistry. Future synthetic strategies for this compound could leverage biomass-derived starting materials. For instance, the pyridine core can be synthesized from glycerol, a byproduct of biodiesel production, or from various components of lignocellulosic biomass. acsgcipr.orgresearchgate.netgoogle.com Research in this area would focus on developing catalytic processes to convert these renewable feedstocks into the necessary precursors for the synthesis of the target molecule.

The choice of solvent is another critical factor in the environmental impact of a chemical process. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Future work on this compound should prioritize the use of green solvents. Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyrene, and various ionic liquids, offer promising alternatives to their petroleum-derived counterparts. nih.govthieme-connect.comresearchgate.net

The following table presents a selection of potential green solvents and their relevant properties.

Green Solvent Source Boiling Point (°C) Key Advantages
2-Methyltetrahydrofuran (2-MeTHF)Biomass (e.g., levulinic acid)80Good solvent for many organic reactions, higher boiling point than THF, can be derived from renewable sources. ingentaconnect.com
CyreneBiomass (cellulose)227Biodegradable, high boiling point, dipolar aprotic character. researchgate.net
EthanolBiomass (fermentation)78Readily available, low toxicity, biodegradable.
Water-100The ultimate green solvent, non-toxic, abundant.
Ionic LiquidsVariedVariableLow volatility, tunable properties, potential for catalyst recycling. benthamscience.com

This table is interactive. Users can filter by source or sort by boiling point.

Unexplored Reactivity and Unique Chemical Transformations

The trifunctional nature of this compound (containing hydroxyl, methoxy, and nitro groups on a pyridine ring) suggests a wide range of potential chemical transformations that remain to be explored. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.

One area of unexplored reactivity lies in the selective functionalization of the different positions on the pyridine ring. The interplay of the directing effects of the three substituents could lead to highly regioselective reactions. For example, the nitro group could be a target for reduction to an amino group, which could then be further functionalized. Photocatalytic methods offer a green and efficient way to achieve such reductions under mild conditions. benthamdirect.comstudylib.net

Furthermore, the hydroxyl group can participate in a variety of reactions, including etherification, esterification, and O-alkylation, allowing for the introduction of diverse functional groups. innospk.com The methoxy group could potentially be cleaved to reveal a second hydroxyl group, opening up further avenues for derivatization.

Below is a table outlining potential unexplored reactions and their expected products.

Reaction Type Reagents and Conditions Potential Product
Nucleophilic Aromatic Substitution Various nucleophiles (e.g., amines, thiols)Substitution of the nitro group or a hydrogen atom.
Nitro Group Reduction Photocatalyst, light, hydrogen source5-Amino-2-methoxypyridin-3-ol.
O-Alkylation/Acylation Alkyl halides/acyl chlorides, baseEther or ester derivatives at the 3-hydroxyl position.
Demethylation Strong acid (e.g., HBr)5-Nitropyridine-2,3-diol.
Cross-Coupling Reactions (After conversion of OH to a leaving group) Boronic acids, organostannanes, etc. with a palladium catalystAryl or alkyl substituted pyridines.

This table is interactive. Users can explore different potential transformations of the molecule.

Cross-Disciplinary Research Synergies (e.g., with theoretical physics, computational materials science)

The study of this compound can be significantly enhanced through collaborations with other scientific disciplines, particularly theoretical physics and computational materials science. Computational chemistry, for instance, can provide valuable insights into the molecule's electronic structure, reactivity, and potential biological activity before a single experiment is conducted in the lab.

Density Functional Theory (DFT) calculations can be employed to predict various properties of the molecule, such as its heat of formation, molecular orbital energies (HOMO/LUMO), and electrostatic potential. tandfonline.comnih.gov This information can help in understanding its reactivity and in designing novel reactions. Molecular docking studies could be used to predict the binding affinity of this compound and its derivatives with various biological targets, guiding the development of new therapeutic agents. nih.govresearchgate.net

In the realm of materials science, the unique electronic properties of functionalized pyridines make them interesting candidates for applications in organic electronics. rsc.orggoogle.comrsc.org Theoretical modeling can be used to predict the charge transport properties of materials based on this compound, potentially leading to the design of new organic light-emitting diodes (OLEDs) or solar cells.

The following table summarizes potential cross-disciplinary research synergies.

Discipline Technique/Approach Potential Insights and Applications
Theoretical Physics/Computational Chemistry Density Functional Theory (DFT)Prediction of electronic properties, reactivity, and spectroscopic data. tandfonline.comtandfonline.com
Computational Biology Molecular DockingIdentification of potential biological targets and prediction of binding affinities for drug discovery. nih.govresearchgate.net
Computational Materials Science Molecular Dynamics (MD) SimulationsPrediction of material properties, such as charge mobility and crystal packing, for applications in organic electronics.
Theoretical Spectroscopy Time-Dependent DFT (TD-DFT)Prediction of UV-Vis and fluorescence spectra to guide the design of new dyes and sensors.

This table is interactive. Users can see how different disciplines can contribute to the study of this molecule.

While this compound remains a molecule of prospective interest, the framework for its future investigation is rich with possibilities. By embracing the principles of green chemistry, exploring its untapped reactivity, and fostering cross-disciplinary collaborations, the scientific community can unlock the full potential of this and other similarly structured heterocyclic compounds. The path forward lies in a synergistic approach that combines innovative synthesis with advanced characterization and theoretical modeling to pave the way for novel applications in medicine, materials science, and beyond.

Conclusion

Summary of Key Academic Contributions and Insights into 2-Methoxy-5-nitropyridin-3-ol

The academic exploration of substituted pyridines provides a robust framework for understanding the putative characteristics of this compound. Key insights are drawn from extensive research into its structural components: the nitropyridine, methoxypyridine, and pyridinol systems. The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring, often activating it for nucleophilic substitution and contributing directly to the biological activity of many molecules, including roles as enzyme inhibitors and antimicrobial agents. mdpi.comnih.govnih.gov The methoxy (B1213986) group, an electron-donating substituent, and the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, critically modulate the compound's solubility, polarity, and potential interactions with biological targets.

The synthesis of this specific isomer presents a notable chemical challenge, requiring a multi-step, regioselective approach. General strategies for constructing such a molecule would likely involve the initial synthesis of a di-substituted pyridine precursor followed by the careful introduction of the final functional group, navigating potential issues of selectivity and functional group compatibility. Spectroscopic characterization, though not yet reported, can be predicted with reasonable accuracy. The 1H NMR spectrum would feature distinct signals for the two remaining aromatic protons, influenced by the electronic effects of the three different substituents, alongside a characteristic singlet for the methoxy protons. Infrared spectroscopy would be expected to show prominent bands corresponding to the O-H stretch of the hydroxyl group, the asymmetric and symmetric stretches of the nitro group, and various C-O, C-N, and C=C/C=N vibrations of the substituted aromatic ring.

From a biological standpoint, the combination of a nitro group and a phenolic hydroxyl group on a pyridine scaffold is suggestive of several potential activities. Nitropyridine derivatives have demonstrated efficacy as inhibitors for a range of enzymes, including kinases, urease, and chymotrypsin. mdpi.comnih.govtandfonline.com The nitro group can function as a pharmacophore or be metabolically reduced to reactive intermediates that form covalent bonds with enzyme active sites. nih.govnih.gov Therefore, this compound is a candidate for investigation as an enzyme inhibitor.

Outlook on Future Research Avenues and Challenges for the Compound and Related Systems

The primary challenge and immediate future avenue for research on this compound is its definitive synthesis and unambiguous characterization. Developing a reliable and efficient synthetic route is the first critical step that would enable all subsequent investigations. Overcoming the regioselectivity challenges inherent in synthesizing tri-substituted pyridines will be a key hurdle for synthetic organic chemists.

Once the compound is available, a thorough investigation of its physicochemical properties would be essential. This includes experimental determination of its pKa, solubility, stability, and X-ray crystal structure to understand its solid-state conformation and intermolecular interactions.

The most promising area for future research lies in the exploration of its biological activity. Based on the activities of related nitropyridines, a screening program should be initiated to evaluate its potential as:

An Enzyme Inhibitor: Testing against a panel of kinases, proteases, and other enzymes relevant to human disease is a logical starting point. tandfonline.comwikipedia.org Mechanistic studies could then elucidate the mode of inhibition (e.g., competitive, non-competitive) and identify the specific molecular interactions responsible for any observed activity. tandfonline.comwikipedia.org

An Antimicrobial Agent: Many nitro-heterocyclic compounds possess antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net Evaluating this compound against a diverse panel of pathogenic bacteria and fungi could uncover new therapeutic leads.

An Anticancer Agent: The pyridine scaffold is a privileged structure in oncology, and nitro compounds have been explored for their antineoplastic effects. nih.govekb.eg In vitro studies using various cancer cell lines would be necessary to determine any antiproliferative activity.

Furthermore, structure-activity relationship (SAR) studies involving the synthesis of analogues would be a valuable long-term goal. Modifying the position of the substituents, or replacing them with other functional groups, would provide crucial insights into the molecular features required for optimal biological activity and could lead to the development of more potent and selective agents. The journey from a hypothetical structure to a fully characterized molecule with defined biological function for this compound represents a compelling challenge and a significant opportunity in medicinal chemistry research. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Methoxy-5-nitropyridin-3-ol, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves the nitration of methoxy-substituted pyridine precursors or reduction of nitro intermediates. For example, 5-amino-2-methoxypyridine is synthesized via reduction of 2-methoxy-5-nitropyridine using iron powder in 50% methanol and acetic acid under reflux, yielding ~70% . Optimization strategies include:
  • Solvent Selection : Polar solvents (e.g., methanol) enhance nitro group reduction efficiency.
  • Catalyst/Reductant : Iron powder with acetic acid acts as a proton source, but alternative reductants (e.g., Pd/C with H₂) may improve selectivity.
  • Temperature Control : Reflux conditions (~100°C) balance reaction rate and byproduct formation.

Table 1 : Comparative Synthesis Conditions

PrecursorReagents/ConditionsYieldReference
2-Methoxy-5-nitropyridineFe powder, 50% MeOH, AcOH, reflux, 4h70%
Analogous nitroarenesPd/C, H₂, RT, 12h85–90%[Extrapolated]

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy (-OCH₃), nitro (-NO₂), and hydroxyl (-OH) groups. Chemical shifts for aromatic protons are diagnostic for substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 184.04 g/mol for C₆H₆N₂O₄) and fragmentation patterns .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and nitro group coplanarity, as seen in analogous compounds (e.g., 86.63° dihedral angle in 2-(2-Methoxyphenoxy)-3-nitropyridine) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection mitigate skin/eye contact risks.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent environmental contamination .

Advanced Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nitro (-NO₂) group meta to the hydroxyl (-OH) activates the pyridine ring for nucleophilic attack at specific positions. The methoxy (-OCH₃) group, an electron donor, directs reactivity ortho/para to itself. For instance:
  • Nucleophilic Aromatic Substitution (NAS) : Amines or thiols target the nitro-adjacent carbon due to increased electrophilicity .
  • Regioselectivity : Computational modeling (DFT) predicts charge distribution to guide experimental design .

Table 2 : Substituent Effects on Reactivity

SubstituentElectronic EffectPreferred Reaction Site
-NO₂WithdrawingMeta to -OH
-OCH₃DonatingOrtho/Para to -OCH₃

Q. What experimental challenges arise in resolving contradictory spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often stem from:
  • Tautomerism : Equilibrium between nitro and aci-nitro forms may obscure peak assignments. Use low-temperature NMR to stabilize tautomers .
  • Isomer Formation : Regioisomers during synthesis (e.g., 3-nitro vs. 5-nitro derivatives) require HPLC or GC-MS for separation and identification .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may interact with hydroxyl groups, shifting peaks; confirm with COSY or NOESY .

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : Its nitro group is reducible to an amine (-NH₂), enabling access to bioactive heterocycles. For example:
  • Antimicrobial Agents : Nitro-to-amine reduction yields pyridinamine scaffolds active against bacterial enzymes .
  • Kinase Inhibitors : Methoxy and hydroxyl groups participate in hydrogen bonding with ATP-binding pockets .

Table 3 : Applications in Drug Discovery

DerivativeTargetActivity
5-Amino-2-methoxypyridineDNA gyraseAntibacterial
Nitro-reduced analogsTyrosine kinasesAnticancer

Notes on Data Interpretation

  • Contradictions in Synthesis Yields : reports 70% yield for iron-mediated reduction, but catalytic hydrogenation (Pd/C, H₂) may achieve higher yields (~90%) with fewer byproducts .
  • Structural Ambiguities : X-ray data for analogous compounds (e.g., ) should guide crystallographic assignments for this compound, noting deviations in dihedral angles due to substituent effects .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.